molecular formula C22H21ClN4O3 B2761007 3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione CAS No. 892262-29-2

3-allyl-7-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B2761007
CAS No.: 892262-29-2
M. Wt: 424.89
InChI Key: KVQJECNXKYJJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals and it has a chlorophenyl group attached .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed and validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) for a similar compound is provided, which could be used to generate the exact structure .

Scientific Research Applications

Hypotensive Agents

  • Quinazoline derivatives exhibit significant hypotensive activities, particularly in relaxing blood vessels. Certain substitutions on the quinazoline structure have shown to enhance this activity, making these compounds potential candidates for developing new hypotensive agents (Eguchi et al., 1991).

Spectroscopic and Docking Studies

  • Quinazoline derivatives have been characterized using various spectroscopic methods and computational studies. The molecule's reactive sites for electrophilic and nucleophilic attacks have been identified, which is crucial for understanding its interaction with biological molecules (Murugesan et al., 2021).

Antimicrobial Activities

  • Some quinazoline derivatives have shown promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The ability to synthesize a variety of these compounds allows for the exploration of their use in treating microbial infections (Vidule, 2011).

Antitumor Agents

  • Novel quinazoline derivatives containing piperazine moieties have demonstrated potent antiproliferative activities against various cancer cell lines. This highlights their potential as antitumor agents (Li et al., 2020).

Cytotoxic Evaluation for Cancer Treatment

  • Quinazolinone derivatives have been evaluated for their cytotoxic activity against cancer cell lines. Their structure and synthesis play a crucial role in determining their effectiveness as potential anticancer agents (Poorirani et al., 2018).

Antibacterial and Antifungal Activities

  • Synthesized quinazoline derivatives have been tested for their antibacterial and antifungal properties, indicating their potential in combating various pathogens (Shah et al., 2012).

Potential Antifungal Compound

  • A novel quinazoline derivative showed promising results as a potential antifungal compound, highlighting the versatility of quinazoline derivatives in pharmaceutical applications (Volkova et al., 2020).

Inhibitors of Human Heart Chymase

  • Quinazoline-2,4-dione derivatives have been evaluated for their ability to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This suggests their potential application in treating heart-related conditions (Fukami et al., 2000).

Novel Synthesis Methods

  • Studies have also focused on developing efficient synthesis methods for quinazoline-2,4(1H,3H)-diones, a key intermediate in various drugs. These methods aim to improve the sustainability and efficiency of producing these compounds (Patil et al., 2009).

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5, a normal cell line, and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-2-8-27-21(29)18-7-6-15(13-19(18)24-22(27)30)20(28)26-11-9-25(10-12-26)17-5-3-4-16(23)14-17/h2-7,13-14H,1,8-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJECNXKYJJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.